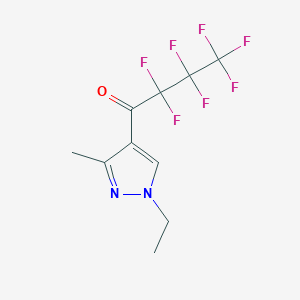

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one

Description

Properties

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F7N2O/c1-3-19-4-6(5(2)18-19)7(20)8(11,12)9(13,14)10(15,16)17/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNRNJVSPAVAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F7N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 1-ethyl-3-methyl-1H-pyrazole is formed by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

Introduction of the Heptafluorobutanone Moiety: The heptafluorobutanone group is introduced via a nucleophilic substitution reaction. The pyrazole derivative is reacted with heptafluorobutyryl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.

Substitution: The fluorine atoms in the heptafluorobutanone moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways and its potential as a diagnostic tool due to its fluorinated nature.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one exerts its effects depends on its specific application:

Molecular Targets: The compound may interact with various enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it might inhibit specific enzymes involved in disease pathways.

Pathways Involved: The fluorinated nature of the compound can influence its interaction with biological membranes and proteins, potentially altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Functional Differences

Key Observations:

- Steric Hindrance : Bulky substituents like benzodioxolyl-piperazine (CID 4218319) increase molecular weight and steric bulk, reducing reactivity in nucleophilic reactions compared to the target compound .

- Fluorination Impact: Heptafluorobutyl chains increase electronegativity and thermal stability across analogs. The ketone group in the target compound offers reactivity distinct from alcohols (e.g., heptafluorobutanol) .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Key Findings:

- Pharmaceutical Utility : The target compound’s pyrazole-heptafluorobutyl combination balances stability and reactivity, making it preferable over hazardous dibromophenyl analogs .

- Analytical Use : The benzodioxol-piperazine analog’s predicted collision cross-section (CCS) supports its role in ion mobility spectrometry .

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl and a methyl group at specific positions, along with a heptafluorobutanone moiety. Its molecular formula is , and it has a molecular weight of approximately 305.16 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess significant antibacterial and antifungal properties. The heptafluorobutanone moiety may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole A | E. coli | 32 µg/mL |

| Pyrazole B | S. aureus | 16 µg/mL |

| Target Compound | E. coli | TBD |

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For example, compounds similar to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:

In vitro studies on human breast cancer cell lines demonstrated that certain pyrazole derivatives could induce apoptosis through the activation of caspase pathways. The target compound may exhibit similar mechanisms due to its structural analogies.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | TBD | Apoptosis induction |

The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Interaction : The pyrazole ring can interact with various receptors in the body, potentially modulating their activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial. Preliminary studies indicate that certain pyrazole derivatives may exhibit cytotoxic effects at high concentrations. Further research is needed to establish a comprehensive safety profile for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.